molecular formula C19H19N3O2 B14121409 Niraparib carboxylic acid metabolite M1

Niraparib carboxylic acid metabolite M1

Cat. No.: B14121409
M. Wt: 321.4 g/mol
InChI Key: HDQHGRLURKGIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Metabolite Investigations in Contemporary Drug Discovery and Development

Key reasons for the focus on metabolite investigations include:

Impact on Efficacy and Safety: Metabolites can be pharmacologically active, sometimes even more so than the parent drug, or they can be inactive. creative-proteomics.com Some metabolites may also be responsible for adverse effects or toxicity. nih.gov Identifying and characterizing these metabolites is crucial to understanding the complete pharmacological and toxicological profile of a new drug candidate. nih.gov

Understanding Drug Behavior: Metabolite profiling helps to elucidate the pathways by which a drug is absorbed, distributed, metabolized, and excreted (ADME). This information is vital for predicting drug clearance, potential for accumulation, and the likelihood of drug-drug interactions. chromatographyonline.comcfpie.com

Guiding Drug Design: By identifying metabolic "soft spots"—locations on a drug molecule that are susceptible to metabolic changes—medicinal chemists can modify the drug's structure to improve its pharmacokinetic properties, such as increasing its half-life and bioavailability. chromatographyonline.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough evaluation of drug metabolites, particularly those present at significant concentrations in the body, to ensure the safety of new medications. nih.gov

Overview of Niraparib (B1663559) Metabolism and the Identification of its Major Metabolites

Niraparib is an orally administered poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer. glpbio.com Following administration, Niraparib undergoes metabolism primarily in the liver. nih.gov The main metabolic pathway is not through the cytochrome P450 (CYP) enzyme system, which is a common route for many drugs, but rather through amide hydrolysis catalyzed by carboxylesterases (CEs). nih.govmetwarebio.com

This hydrolysis leads to the formation of its major metabolite, Niraparib carboxylic acid metabolite M1 . nih.gov M1 is considered an inactive metabolite, meaning it does not possess the PARP-inhibiting activity of the parent compound, Niraparib. glpbio.comsdu.dk

Further metabolism of M1 can occur through glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs), resulting in the formation of the M10 metabolite. Human mass balance studies have confirmed that M1 and its glucuronide conjugate, M10, are the major circulating metabolites of Niraparib found in the plasma. researchgate.net The elimination of Niraparib and its metabolites occurs through both renal and fecal pathways. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-piperidin-3-ylphenyl)indazole-7-carboxylic acid

InChI

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)

InChI Key

HDQHGRLURKGIFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O

Origin of Product

United States

Biochemical Pathways and Enzymatic Mechanisms of Niraparib Carboxylic Acid Metabolite M1 Formation

Primary Metabolic Conversion of Niraparib (B1663559) to M1

The initial and principal metabolic step in the biotransformation of niraparib is its conversion to the inactive metabolite M1, also known as niraparib carboxylic acid. This conversion occurs through the hydrolytic cleavage of the amide bond in the parent molecule.

The transformation of niraparib to its M1 metabolite is primarily a hepatic process catalyzed by carboxylesterases (CEs). researchgate.net These enzymes are key members of the serine hydrolase superfamily and are responsible for the metabolism of a wide array of xenobiotics containing ester, amide, or thioester linkages. nih.govnih.gov The reaction involves the hydrolysis of the amide group on the indazole ring of niraparib, leading to the formation of a carboxylic acid functional group, which characterizes the M1 metabolite. researchgate.netnih.gov This hydrolytic pathway is the major route of niraparib metabolism, with oxidative pathways playing a minimal role. nih.gov

Research has firmly identified carboxylesterases as the principal enzyme class responsible for the biogenesis of M1. researchgate.netresearchgate.net Studies on the metabolism of niraparib have demonstrated that its conversion is predominantly mediated by carboxylesterase-catalyzed amide hydrolysis. researchgate.net In contrast, the cytochrome P450 (CYP) enzyme system, a major pathway for many other PARP inhibitors, plays a negligible role in the metabolism of niraparib. researchgate.net This distinction minimizes the risk of drug-drug interactions with CYP enzyme inhibitors or inducers. nih.gov The metabolic profile is dominated by M1 and its subsequent glucuronide conjugate, M10, which were found to be the major circulating components in human mass balance studies. researchgate.net

In humans, carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) are the two most extensively studied isoforms involved in xenobiotic metabolism. nih.gov These enzymes exhibit distinct tissue distribution and substrate specificities. nih.gov CES1 is the most abundant hydrolase in the human liver, whereas CES2 is the predominant form in the intestine. nih.govnih.gov

While it is established that CEs catalyze the formation of M1, the specific contributions of CES1 versus CES2 have not been fully detailed in available literature. However, given that niraparib metabolism is primarily hepatic, it is highly probable that the abundantly expressed CES1 is the major contributor to M1 formation in the liver. researchgate.netnih.gov CES1 is known to efficiently hydrolyze a wide variety of substrates and is considered one of the most highly expressed drug-metabolizing enzymes in the liver. nih.gov The differing substrate specificities of CES1 and CES2, along with their distinct tissue expression patterns, are critical determinants in the metabolic fate of various drugs. nih.gov

Table 1: General Characteristics and Tissue Distribution of Major Human Carboxylesterase Isoforms
CharacteristicCarboxylesterase 1 (CES1)Carboxylesterase 2 (CES2)
Primary Tissue LocationLiver (highly abundant), lung, kidney nih.govnih.govIntestine (highly abundant), liver (lower levels than CES1), kidney nih.govnih.gov
Subcellular LocationEndoplasmic Reticulum, Cytoplasm nih.govEndoplasmic Reticulum, Cytoplasm nih.gov
Relative Abundance in LiverVery high; one of the most abundant drug-metabolizing enzymes nih.gov10-15 times lower than CES1 nih.gov
General Substrate ProfileSubstrates with small alcohol groups and large acyl groups nih.govSubstrates with large alcohol groups and small acyl groups nih.gov

Secondary Biotransformation of Niraparib Carboxylic Acid Metabolite M1

Following its formation, the M1 metabolite undergoes further phase II metabolic reactions, primarily glucuronidation, which facilitates its excretion from the body.

The carboxylic acid group of the M1 metabolite serves as a substrate for conjugation reactions. Specifically, M1 undergoes glucuronidation, a major phase II metabolic pathway, to form the M10 metabolite. researchgate.netresearchgate.net This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. researchgate.net Glucuronidation involves the covalent linkage of glucuronic acid to the M1 molecule, which significantly increases its water solubility and facilitates its elimination via renal and fecal routes. researchgate.netnih.gov Human mass balance studies have confirmed that M1 and the subsequently formed M1 glucuronide (M10) are the two major metabolites found in circulation after niraparib administration. nih.govresearchgate.net

Table 2: Summary of Niraparib Metabolic Pathways
Metabolic StepParent Compound/MetaboliteResulting MetaboliteEnzyme ClassPathway Significance
Primary MetabolismNiraparibM1 (Niraparib carboxylic acid)Carboxylesterases (CEs)Major researchgate.netresearchgate.net
Secondary MetabolismM1M10 (M1-glucuronide)UDP-glucuronosyltransferases (UGTs)Major researchgate.netresearchgate.net
Minor Secondary RoutesM1Methylated, monooxygenated, and hydrogenated productsNot specifiedMinor

Assessment of Cytochrome P450 Enzyme Contribution to M1 Biogenesis and Subsequent Metabolic Processing

Research indicates that the oxidative metabolism of niraparib represents a minor pathway. spandidos-publications.comnih.gov The specific CYP isoforms identified as contributing to this minor route are primarily CYP1A2 and CYP3A4, with a smaller contribution from CYP2D6. spandidos-publications.com However, it is crucial to note that this oxidative pathway is not the principal mechanism for the generation of the M1 metabolite. The primary metabolic conversion to M1 occurs via the action of carboxylesterases. researchgate.netnih.gov This limited involvement of the CYP system means that co-administration of CYP enzyme inhibitors or inducers is not expected to cause clinically significant drug-drug interactions. spandidos-publications.com

Following its formation, the M1 metabolite undergoes further metabolic processing. The main subsequent pathway is glucuronidation, a Phase II metabolic reaction. drugbank.comnih.gov This process is mediated by UDP-glucuronosyltransferases (UGTs), which conjugate M1 to form the M10 metabolite. drugbank.comspandidos-publications.com Both M1 and M10 have been identified as the major circulating metabolites of niraparib in pharmacokinetic studies. drugbank.comspandidos-publications.com In addition to glucuronidation, M1 can also be processed through other minor metabolic pathways, including methylation, monooxygenation, and hydrogenation, leading to the formation of other minor metabolites. drugbank.comnih.gov

The table below summarizes the roles of the different enzyme families in the metabolism of niraparib, highlighting the primary pathway for M1 formation and the role of CYP enzymes.

Table 1: Role of Different Enzyme Families in Niraparib Metabolism

Metabolic PathwayPrimary Enzymes InvolvedResulting Metabolite(s)Significance of Pathway
Amide Hydrolysis Carboxylesterases (CEs)M1 (Niraparib carboxylic acid)Major
Oxidative Metabolism Cytochrome P450 (CYP)Various oxidative metabolitesMinor
Glucuronidation UDP-glucuronosyltransferases (UGTs)M10 (from M1)Major (for M1 processing)

While the CYP system's direct contribution to M1 biogenesis is minimal, understanding the specific isoforms involved in the minor oxidative metabolism of the parent compound provides a complete picture of niraparib's biotransformation.

Table 2: Specific Cytochrome P450 Isoforms in the Minor Oxidative Metabolism of Niraparib

CYP IsoformRole in Niraparib Metabolism
CYP1A2 Primary contributor to the minor oxidative pathway
CYP3A4 Primary contributor to the minor oxidative pathway
CYP2D6 Minor contributor to the minor oxidative pathway

Characterization of Niraparib Carboxylic Acid Metabolite M1 S Pharmacological Inactivity

In Vitro Evaluation of Poly(ADP-ribose) Polymerase (PARP)-1 and PARP-2 Inhibitory Potential of M1

The pharmacological inactivity of the M1 metabolite has been confirmed through in vitro enzymatic assays. A study submitted to the U.S. Food and Drug Administration (FDA) evaluated the effect of both niraparib (B1663559) and its M1 metabolite on the enzymatic activities of recombinant human PARP enzymes. fda.gov The results from these assays provide a quantitative measure of the inhibitory potential of M1 against its parent compound's primary targets, PARP-1 and PARP-2.

While specific IC50 values for the M1 metabolite are not publicly available, the FDA pharmacology review and other publications consistently refer to M1 as an "inactive metabolite," indicating that its inhibitory activity against PARP-1 and PARP-2 is negligible, especially when compared to the potent inhibition exhibited by niraparib. nih.govspandidos-publications.comresearchgate.netresearchgate.netnih.govfda.gov

Interactive Data Table: In Vitro PARP Inhibitory Activity

CompoundTarget EnzymeIC50 (nM)Potency
NiraparibPARP-13.8Potent Inhibitor
NiraparibPARP-22.1Potent Inhibitor
Niraparib Carboxylic Acid Metabolite M1PARP-1Not Publicly Available (Inactive)Negligible
This compoundPARP-2Not Publicly Available (Inactive)Negligible

Mechanistic Basis for the Lack of Direct PARP Inhibitory Activity by M1

The lack of direct PARP inhibitory activity by the M1 metabolite is a direct consequence of its chemical structure. Niraparib is primarily metabolized by carboxylesterases, which catalyze the hydrolysis of the amide group in the parent molecule. nih.govresearchgate.net This enzymatic reaction converts the carboxamide functional group into a carboxylic acid, resulting in the formation of the M1 metabolite. nih.govresearchgate.net

The carboxamide group in niraparib is crucial for its interaction with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket of the PARP enzymes. This interaction is a key component of the mechanism by which niraparib inhibits PARP activity. The conversion of this amide to a carboxylic acid in the M1 metabolite fundamentally alters the molecule's electronic and steric properties. This structural change prevents M1 from effectively binding to the PARP active site, thereby abolishing its inhibitory activity.

Comparative Analysis of M1's Enzymatic Activity Profile with the Parent Compound, Niraparib

A direct comparison of the enzymatic activity profiles of M1 and niraparib starkly highlights the pharmacological inactivity of the metabolite. As established, niraparib is a potent inhibitor of both PARP-1 and PARP-2, with IC50 values in the low nanomolar range. nih.gov In contrast, the M1 metabolite is considered inactive, signifying a dramatic loss of inhibitory potency. nih.govspandidos-publications.comresearchgate.netresearchgate.netnih.gov

Interactive Data Table: Comparative Enzymatic Activity

CompoundChemical MoietyPARP-1 InhibitionPARP-2 InhibitionPharmacological Activity
NiraparibCarboxamidePotent (IC50 = 3.8 nM)Potent (IC50 = 2.1 nM)Active
This compoundCarboxylic AcidNegligibleNegligibleInactive

Advanced Analytical Methodologies for Niraparib Carboxylic Acid Metabolite M1 Investigation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone in the bioanalytical investigation of Niraparib (B1663559) and its metabolite M1. Its high sensitivity and selectivity allow for precise quantification and identification in complex biological matrices.

The development of new drugs necessitates the establishment of robust bioanalytical assays to characterize the absorption, metabolism, and excretion (AME) of the compound, a requirement mandated by regulatory agencies. nih.gov For Niraparib and its primary metabolite, M1, a sensitive and specific LC-MS/MS method has been developed and validated for their simultaneous quantification in human plasma and urine. nih.gov This assay has been validated in accordance with the Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, ensuring its suitability for clinical pharmacological studies. nih.govuu.nl

The validated calibration range for M1 in plasma has been established, allowing for reliable quantification within a specific concentration window. nih.gov For instance, one validated assay demonstrated a calibration range of 1–500 ng/mL for M1 in plasma and 1–100 ng/mL in urine. nih.gov Another study reported a validated range for niraparib and its M1 metabolite in serum from 5 to 4000 ng/ml. researchgate.net These assays exhibit a high degree of accuracy and precision, making them suitable for pharmacokinetic studies. researchgate.netijapbjournal.com

Table 1: Validated Calibration Ranges for M1 in Human Plasma and Urine
MatrixAnalyteCalibration Range (ng/mL)Reference
PlasmaNiraparib and M11–500 nih.gov
UrineNiraparib and M11–100 nih.gov
SerumNiraparib and M15–4000 researchgate.net

Effective isolation of M1 from complex biological matrices is critical for accurate LC-MS/MS analysis. The most common sample preparation techniques employed are protein precipitation for plasma samples and simple dilution for urine samples. nih.gov

For plasma, protein precipitation is a rapid and effective method to remove high-abundance proteins that can interfere with the analysis. nih.govsci-hub.se This typically involves the addition of an organic solvent, such as a mixture of acetonitrile (B52724) and methanol (B129727), to the plasma sample, which causes the proteins to precipitate out of solution. nih.govresearchgate.net The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS/MS system. nih.gov In some methods, a 50 μL volume of plasma is subjected to protein precipitation. johnshopkins.edunih.gov

For urine samples, which generally have a lower protein content, a straightforward dilution with an organic solvent mixture is often sufficient to prepare the sample for analysis. nih.gov These optimized sample preparation techniques are crucial for minimizing matrix effects and ensuring the accuracy and reproducibility of the analytical results. researchgate.net

The chromatographic separation of M1 from the parent drug, Niraparib, and other endogenous components is typically achieved using reverse-phase high-performance liquid chromatography (HPLC). A common column choice is a SunFire C18 column. nih.govnih.gov Gradient elution is employed, using a mobile phase system consisting of an aqueous component, such as 20 mM ammonium (B1175870) acetate (B1210297), and an organic component, like a mixture of formic acid, acetonitrile, and methanol. nih.govnih.gov

Following chromatographic separation, detection is performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. nih.govuu.nl The most widely used detection mode for quantification is Multiple Reaction Monitoring (MRM). nih.govuu.nl MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. This targeted approach allows for the accurate quantification of M1 even at low concentrations in complex biological matrices.

Table 2: Typical LC-MS/MS Parameters for M1 Analysis
ParameterDescriptionReference
Chromatography ColumnSunFire C18 (50 mm × 2.1 mm, 5 μm) nih.govnih.gov
Mobile Phase A20 mM ammonium acetate in water nih.govnih.gov
Mobile Phase B0.1% formic acid in acetonitrile-methanol (50:50, v/v) nih.govnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.govuu.nl
Detection ModeMultiple Reaction Monitoring (MRM) nih.govuu.nl

To gain a comprehensive understanding of the metabolic pathways of Niraparib, studies utilizing radiolabeled compounds, such as ¹⁴C-Niraparib, have been conducted. nih.gov In these studies, LC-MS/MS is coupled with off-line liquid scintillation counting (LSC) for metabolite profiling in plasma, urine, and feces. nih.govresearchgate.net This combination allows for the detection and quantification of all drug-related material, including metabolites.

In a human mass balance study, two major metabolites were identified: the known M1 metabolite (amide hydrolyzed niraparib) and the glucuronide of M1. nih.govresearchgate.net These findings indicate that Niraparib undergoes hydrolytic and conjugative metabolic conversions, with the oxidative pathway being minimal. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Definitive Metabolite Structural Elucidation of M1 and its Derivatives

High-resolution mass spectrometry (HRMS) is a powerful tool for the definitive structural elucidation of metabolites due to its high mass resolution and mass measurement accuracy. researchgate.net In the context of Niraparib metabolism, LC-HRMS has been employed to elucidate the structure of its metabolites. researchgate.net By providing accurate mass measurements, HRMS can confirm the elemental composition of a metabolite, which is a critical step in its structural identification. nih.gov This technique, often used in conjunction with tandem mass spectrometry (MS/MS) for fragmentation analysis, provides detailed structural information, confirming the identity of metabolites like M1 and its derivatives.

Utilization of Liquid Scintillation Counting in Radiolabeled Studies for Quantitative Mass Balance Determination of Niraparib-Derived Materials

Radiolabeled mass balance studies are essential for determining the routes and rates of excretion of a drug and its metabolites. nih.gov In the case of Niraparib, a study with ¹⁴C-labeled drug was conducted in patients with advanced cancer. nih.gov Total radioactivity in whole blood, plasma, urine, and feces was measured using liquid scintillation counting (LSC) to determine the mass balance. nih.govresearchgate.netresearchgate.net

LSC is a standard and highly efficient method for quantifying low-energy beta-emitting radioisotopes like ¹⁴C. frontiersin.orgopenmedscience.com The mean total radioactivity recovered over 504 hours was 47.5% in urine and 38.8% in feces, indicating that both renal and hepatic pathways are significantly involved in the excretion of Niraparib and its metabolites. nih.govresearchgate.net

Compound Names

Table 3: List of Compounds
Compound Name
Niraparib
Niraparib carboxylic acid metabolite M1
Acetonitrile
Methanol
Ammonium acetate
Formic acid

Methodological Considerations for Analytical Method Reproducibility, Specificity, and Inter-Laboratory Comparability in M1 Research

The reliable quantification of this compound is fundamental for understanding the metabolism and pharmacokinetics of niraparib. Achieving robust and comparable results across different studies and laboratories hinges on meticulous attention to the reproducibility, specificity, and comparability of the analytical methods employed. The development of bioanalytical assays, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), must adhere to stringent validation protocols to ensure the integrity of the data generated.

Reproducibility

Reproducibility is the cornerstone of any validated bioanalytical method, ensuring that consistent results can be obtained over time and between different analytical runs. For M1 research, this is particularly critical due to noted issues with stability and reproducibility in some previously published analytical techniques for niraparib and its metabolites. researchgate.netcore.ac.uk The validation process, therefore, rigorously assesses both intra-day (within-run) and inter-day (between-run) precision and accuracy.

Precision is expressed as the coefficient of variation (%CV), while accuracy is reported as the percentage of the nominal concentration. Regulatory guidelines, such as those from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide clear acceptance criteria for these parameters, which validated methods must meet. researchgate.netresearchgate.netnih.gov For instance, a validated LC-MS/MS assay for niraparib and M1 demonstrated high reproducibility in human plasma and urine. researchgate.net Similarly, studies quantifying the parent compound niraparib provide a framework for the expected performance of a reproducible M1 assay, with within-batch and between-batch precision often required to be below 15% CV. ijapbjournal.com

Table 1: Example of Inter-Day and Intra-Day Precision and Accuracy Data for a Bioanalytical Method

AnalyteQuality Control (QC) LevelIntra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
NiraparibLow QC<11.294.2 - 105.8<11.298.9 - 102.0
Mid QC<11.294.2 - 105.8<11.298.9 - 102.0
High QC<11.294.2 - 105.8<11.298.9 - 102.0
M1Low QC<10.486.8 - 115.0<7.489.7 - 111.9
Mid QC<10.486.8 - 115.0<7.489.7 - 111.9
High QC<10.486.8 - 115.0<7.489.7 - 111.9

This table compiles representative data based on findings for niraparib and its metabolite M1 from separate studies to illustrate typical validation parameters. researchgate.netijapbjournal.com

Specificity

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest, in this case, M1, in the presence of other components in the sample matrix. ymerdigital.com These components can include the parent drug (niraparib), other metabolites, endogenous substances, and any co-administered drugs.

The inherent selectivity of tandem mass spectrometry is a primary reason for its widespread use in M1 quantification. core.ac.uk By operating in the multiple reaction monitoring (MRM) mode, the mass spectrometer selectively detects a specific precursor-to-product ion transition unique to M1, thereby minimizing interference. researchgate.netcore.ac.uk

Chromatographic separation is another critical component for ensuring specificity. The use of high-performance liquid chromatography (HPLC) with appropriate columns, such as a SunFire C18 column, and optimized mobile phase gradients ensures that M1 is physically separated from niraparib and other potential interferents before detection. researchgate.netnih.gov For example, a gradient elution using mobile phases like ammonium acetate and a mixture of formic acid, acetonitrile, and methanol has been successfully used to resolve niraparib and M1. researchgate.netnih.gov Furthermore, stress degradation studies are sometimes performed during method development to confirm that the method can effectively separate the analyte from its potential degradation products, further proving its stability-indicating nature and specificity. rasayanjournal.co.in

Inter-Laboratory Comparability

To ensure that data from M1 research can be compared and synthesized across different laboratories and clinical trials, methods must be standardized and transferable. A key factor in achieving inter-laboratory comparability is the adherence to universally accepted validation guidelines from regulatory bodies like the FDA and EMA. researchgate.netnih.gov These guidelines provide a detailed framework for validating bioanalytical methods, covering aspects like accuracy, precision, selectivity, stability, and matrix effects.

The choice of an appropriate internal standard (IS) is paramount for reliable quantification and minimizing inter-laboratory variability. The use of a stable isotope-labeled (SIL) internal standard for M1 is considered the best practice. nih.gov A SIL IS has nearly identical chemical and physical properties to M1, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for variations in the analytical process. nih.gov

Finally, for a method to be successfully reproduced in another laboratory, detailed and transparent reporting of the entire analytical procedure is crucial. nih.gov This includes comprehensive documentation of:

Sample Pre-treatment: Detailed steps for processes like protein precipitation for plasma samples or dilution for urine samples. researchgate.net

Chromatographic Conditions: Specifics of the column type, mobile phase composition, gradient elution program, and flow rate. nih.gov

Mass Spectrometry Parameters: Ionization mode, specific MRM transitions, and all relevant instrument settings. core.ac.uk

By focusing on these methodological considerations, researchers can develop and implement robust and reliable analytical methods for M1, generating high-quality, comparable data that is essential for advancing the understanding of niraparib's pharmacology.

Dispositional Dynamics of Niraparib Carboxylic Acid Metabolite M1

Transport Mechanisms Involving Efflux Pumps

The movement of M1 across cellular membranes is facilitated by specific transporter proteins, which play a pivotal role in its excretion.

In vitro studies have identified the niraparib (B1663559) carboxylic acid metabolite M1 as a substrate for the multidrug and toxin extrusion proteins MATE1 and MATE2-K. These proteins are critical efflux transporters located in key excretory organs such as the kidneys and liver. Their function is to expel a wide range of cationic compounds from cells, thereby contributing to their elimination from the body.

The identification of M1 as a substrate for MATE1 and MATE2-K has significant implications for its excretion. These transporters are instrumental in both renal and biliary clearance. In the kidneys, MATE proteins are situated on the apical membrane of proximal tubule cells and are responsible for secreting substrates into the urine. In the liver, MATE1 is found on the canalicular membrane of hepatocytes, facilitating the excretion of substrates into the bile. Consequently, the activity of MATE1 and MATE2-K is a key determinant in the urinary and fecal elimination of the M1 metabolite.

Elucidation of Overall Elimination Routes of Niraparib-Derived Materials, Including M1, in Preclinical Models

Preclinical studies in animal models have been instrumental in delineating the excretion pathways of niraparib and its metabolites. Investigations in toxicological model species, including rats and dogs, have shown the formation of numerous metabolites. nih.gov

Studies utilizing radiolabeled niraparib in bile duct-cannulated rats and dogs have provided quantitative insights into the primary routes of excretion. Following intravenous administration of [14C]-niraparib, the total radioactivity recovered in the excreta of rats was 79% of the administered dose. Notably, similar proportions of radioactivity were recovered in bile, urine, and feces, accounting for 24-30% of the dose in each matrix over a 120-hour collection period. fda.gov This balanced excretion profile highlights the importance of both renal and hepatobiliary pathways in the elimination of niraparib-related compounds in this preclinical model.

The following table summarizes the excretion data from a preclinical study in bile duct-cannulated rats:

Excretion RoutePercentage of Administered Dose RecoveredCollection Period
Bile24-30%120 hours
Urine24-30%120 hours
Feces24-30%120 hours

Preclinical Investigations and in Vitro Model Systems for Niraparib Carboxylic Acid Metabolite M1 Studies

Metabolism Studies Conducted in Isolated Liver Microsomes and Hepatocyte Suspensions

In vitro systems are fundamental for elucidating the metabolic pathways of new chemical entities. For Niraparib (B1663559), preclinical investigations utilized isolated liver microsomes and hepatocyte suspensions from various species, including humans, rats, and dogs, to model its metabolism. nih.gov

These studies were instrumental in identifying the metabolic profile of Niraparib. It was determined that Niraparib is extensively metabolized, with up to 22 metabolites (designated M1 through M22) being identified in these in vitro systems. nih.gov The primary metabolic transformation observed was the hydrolysis of the amide bond of Niraparib, catalyzed by carboxylesterases (CEs), leading to the formation of the major and pharmacologically inactive metabolite, M1. drugbank.comresearchgate.netmdpi.com The use of hepatocytes, which contain a broader range of metabolic enzymes compared to microsomes, allowed for the observation of both Phase I and Phase II metabolic reactions.

Table 1: Summary of In Vitro Systems Used for Niraparib Metabolism Studies

In Vitro SystemSpeciesKey FindingsReference
Liver MicrosomesHuman, Rat, DogIdentification of multiple metabolites (M1-M22). nih.gov
Hepatocyte SuspensionsHuman, Rat, DogElucidation of both Phase I and Phase II metabolic pathways; confirmation of M1 as a major metabolite. nih.gov

Metabolite Generation and Characterization within Defined Animal Models (e.g., Rat, Dog)

Following in vitro characterization, the metabolic profile of Niraparib was investigated in preclinical animal models to understand its in vivo disposition. Toxicological model species, specifically rats and dogs, were used in these studies. nih.gov These in vivo experiments confirmed the findings from the isolated liver microsome and hepatocyte studies, demonstrating that the formation of the M1 metabolite is a significant pathway in these species.

In addition to rat and dog models, pharmacokinetic studies in tumor xenograft mouse models have also been conducted. nih.govsemanticscholar.orgdundee.ac.uk While these studies primarily focused on the distribution and efficacy of the parent drug, Niraparib, they provided further in vivo context for its metabolic stability and clearance, which is intrinsically linked to the formation of metabolites like M1. The characterization of M1 in these models involves its quantification in plasma and urine using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Application of In Vitro Systems for Comprehensive Enzymatic Pathway Elucidation of M1 Formation and Further Metabolism

The application of in vitro models has been crucial for the detailed elucidation of the enzymatic pathways responsible for the formation and subsequent metabolism of the M1 metabolite.

Formation of M1: The formation of Niraparib carboxylic acid (M1) from Niraparib is primarily a hepatic process. researchgate.net Studies have definitively shown that this conversion occurs through amide hydrolysis, a reaction catalyzed by carboxylesterases (CEs). drugbank.commdpi.com Importantly, investigations have revealed that cytochrome P450 (CYP) enzymes play a negligible role in the metabolism of Niraparib to M1, which distinguishes it from other PARP inhibitors that are primarily metabolized by CYPs. researchgate.net

Further Metabolism of M1: Once formed, the M1 metabolite undergoes further biotransformation, primarily through Phase II conjugation reactions. The main subsequent metabolite identified is M10, which is the glucuronide conjugate of M1. drugbank.comnih.gov This reaction is mediated by UDP-glucuronosyltransferases (UGTs). Other minor metabolic pathways for M1 include methylation, monooxygenation, and hydrogenation. drugbank.comnih.gov

Table 2: Enzymatic Pathways in M1 Metabolism

Metabolic StepPrecursorProductPrimary Enzyme(s)Reference
FormationNiraparibM1 (Niraparib carboxylic acid)Carboxylesterases (CEs) drugbank.comresearchgate.netmdpi.com
GlucuronidationM1M10UDP-glucuronosyltransferases (UGTs) drugbank.comnih.gov

Comparative Analysis of M1 Metabolite Profiles Across Different Biological Species

Comparative studies of Niraparib metabolism across different species, including humans, rats, and dogs, have been conducted to assess the translatability of preclinical findings to the human clinical setting. nih.gov In a human mass balance study using radiolabeled 14C-Niraparib, M1 and its glucuronide conjugate (M10) were identified as the major circulating metabolites in plasma. nih.govnih.gov

Advanced Research Perspectives and Unexplored Avenues for Niraparib Carboxylic Acid Metabolite M1

Investigation of Genetic Polymorphisms in Carboxylesterases and UDP-Glucuronosyltransferases Impacting M1 Formation and Subsequent Metabolism

The biotransformation of Niraparib (B1663559) is a two-step process involving key enzyme families known for genetic variability. Initially, Niraparib is metabolized by carboxylesterases (CEs) to form the Niraparib carboxylic acid metabolite M1. nih.govresearchgate.net Subsequently, M1 undergoes glucuronidation, a phase II metabolic reaction, mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite. drugbank.comnih.gov Both M1 and M10 are the major circulating metabolites of Niraparib. drugbank.comnih.gov

Given that CEs and UGTs are the primary enzymes responsible for M1 formation and its subsequent metabolism, their genetic polymorphisms are a critical area of investigation. Human UGT genes, in particular, exhibit a high degree of genetic polymorphism, which can modulate enzymatic activity and influence individual susceptibility to drug-induced toxicities. nih.govmdpi.comnih.gov Variations in the genes encoding these enzymes could lead to significant inter-individual differences in the rate and extent of M1 formation and clearance.

A research focus in this area would involve identifying specific single nucleotide polymorphisms (SNPs) in CE and UGT genes and correlating them with plasma concentrations of M1 and M10 in patients treated with Niraparib. Such studies could elucidate the reasons behind the moderate-to-high interindividual variability observed in PARP inhibitor plasma exposure. nih.gov Understanding this genetic influence is pivotal for personalizing Niraparib therapy, potentially allowing for dose adjustments based on a patient's metabolic genotype to optimize efficacy and minimize potential toxicities. While the functional significance of genetic polymorphisms has been established for several UGTs, such as UGT1A1, UGT1A6, and UGT2B7, specific investigations into their impact on M1 metabolism are a key unexplored avenue. nih.govcapes.gov.br

Potential for Metabolite-Mediated Modulation of Efflux Transporter Activity

While M1 is considered pharmacologically inactive concerning PARP inhibition, its potential interaction with drug transporters remains an important area of research. researchgate.netresearchgate.net It has been established that the M1 metabolite is a substrate for the multidrug and toxin extrusion proteins MATE1 and MATE2-K. nih.gov These transporters are crucial for the efflux of organic cations and play a significant role in the renal and hepatic excretion of various compounds. nih.gov

Future research should focus on whether M1, at clinically relevant concentrations, can act as an inhibitor or inducer of these or other efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Although Niraparib itself is a substrate for P-gp and BCRP, the direct impact of M1 on transporter activity is not fully characterized. nih.gov Investigating M1's potential to modulate efflux transporter function could reveal new mechanisms of metabolite-drug interactions, distinct from the parent drug's interactions. This is particularly relevant for patients on polypharmacy, where the co-administration of other drugs that are substrates for these transporters could have their pharmacokinetics altered by M1.

Computational Modeling and Simulation Approaches for Predicting M1 Biotransformation and Disposition Kinetics

Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, offers a powerful tool for predicting the biotransformation and disposition kinetics of M1. researchgate.netnih.gov By integrating in vitro data on enzyme kinetics and transporter interactions with in vivo physiological parameters, PBPK models can simulate the concentration-time profiles of both Niraparib and its M1 metabolite under various physiological and pathological conditions.

These models can be used to:

Predict the impact of genetic polymorphisms in CEs and UGTs on M1 plasma concentrations.

Simulate the effects of organ impairment (e.g., renal or hepatic dysfunction) on M1 clearance.

Forecast potential drug-drug interactions by incorporating the effects of co-administered drugs that are inhibitors or inducers of the metabolizing enzymes or transporters involved in M1's fate.

Developing a robust PBPK model for Niraparib and M1 would be a valuable asset in preclinical and clinical drug development, allowing for the prospective interrogation of various clinical scenarios and supporting dosage optimization strategies. nih.gov

Development of Novel Analytical Techniques for Enhanced Metabolite Detection, Structural Confirmation, and Quantitative Characterization

The accurate quantification of M1 in biological matrices is fundamental to understanding its pharmacokinetics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard for the bioanalysis of Niraparib and M1 in human plasma and urine. researchgate.netnih.gov Validated LC-MS/MS assays have been developed with sufficient sensitivity and specificity for use in clinical pharmacological studies. researchgate.netnih.gov

Future advancements in this area could focus on:

High-Resolution Mass Spectrometry (HRMS): The use of LC-HRMS for structural elucidation of novel, minor metabolites of Niraparib beyond M1 and M10. researchgate.net

Improved Sample Preparation: Developing more streamlined and automated sample preparation techniques to increase throughput for large-scale clinical studies.

Microsampling Techniques: Implementing techniques like dried blood spot (DBS) analysis for less invasive sample collection, which could be particularly beneficial for therapeutic drug monitoring.

The table below summarizes the key features of a typical validated LC-MS/MS method for M1 quantification.

ParameterMethod Details
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological Matrices Human Plasma, Human Urine
Sample Pre-treatment Protein precipitation for plasma; Dilution for urine
Chromatographic Column C18 reverse-phase column
Detection Mode Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM)
Validation Standards In accordance with FDA and EMA guidelines

This table represents a composite of typical methodologies described in the literature. researchgate.netnih.govimpactfactor.orgrasayanjournal.co.in

Exploration of Theoretical Biological Roles of M1 Beyond PARP Inhibition, if any, within the broader metabolic network

The this compound is consistently characterized as an inactive metabolite with respect to its primary pharmacological target, the PARP enzymes. drugbank.comnih.govresearchgate.net However, the term "inactive" typically refers to the specific mechanism of the parent drug. It is conceivable that M1 could possess off-target biological activities or interact with other components of the metabolic network.

While current evidence does not suggest any significant biological function, this remains a theoretical avenue for exploration. For instance, some studies have shown that the parent drug, Niraparib, can inhibit STAT3 activity independently of its PARP inhibition. nih.gov A speculative research direction could investigate whether M1 retains any of this or other off-target activity. Such studies would likely involve high-throughput screening against a panel of receptors and enzymes to identify any potential interactions. However, it is important to note that the primary metabolic pathway via carboxylesterase-catalyzed amide hydrolysis is generally considered a detoxification step, leading to a more readily excretable, inactive compound. researchgate.net

Integration of Advanced Metabolomics Approaches for Comprehensive Mapping of M1's Metabolic Fate and Associated Pathways

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for comprehensively mapping the metabolic fate of M1. nih.govnih.gov While the primary pathway of M1 glucuronidation to M10 is known, untargeted metabolomics approaches could uncover the full spectrum of Niraparib's biotransformation. nih.govnih.gov

By analyzing global metabolic profiles in patient samples (plasma, urine) before and after Niraparib administration, researchers could:

Identify novel, minor metabolites of Niraparib and M1.

Map the downstream metabolic pathways affected by the drug and its metabolites.

Discover potential biomarkers that correlate with drug exposure, efficacy, or toxicity. mdpi.com

Integrating metabolomics data with genomics (e.g., CE and UGT polymorphisms) and pharmacokinetic data would provide a systems-level understanding of Niraparib's disposition. This holistic approach could reveal complex interactions within the broader metabolic network and pave the way for more precise and personalized cancer therapy. nih.gov

Q & A

Basic Research Questions

Q. How is Niraparib carboxylic acid metabolite M1 identified and characterized in pharmacokinetic studies?

  • Methodological Answer : M1 is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in plasma and urine. Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) are derived from clinical trials, with dose proportionality and accumulation ratios calculated after single- and multiple-dose administrations . In vitro validation in biological matrices (e.g., plasma) is critical for supporting clinical studies like absolute bioavailability assessments .

Q. What analytical techniques are recommended for quantifying M1 in biological matrices?

  • Methodological Answer : LC-MS/MS is the gold standard due to its sensitivity and specificity for metabolite quantification. Nuclear magnetic resonance (NMR) spectroscopy can supplement structural elucidation, particularly for verifying carboxylic acid functional groups and resolving stereochemical ambiguities . Cross-validation using certified reference standards ensures accuracy across platforms.

Q. What are the key pharmacokinetic parameters (Cmax, AUC) of M1 observed in clinical studies?

  • Methodological Answer : In a Phase I study, geometric mean Cmax values for M1 ranged from 1.64 to 2.39 ng/mL, with AUC0–24 accumulation ratios between 2.64 and 3.65 after multiple doses of Niraparib (200–300 mg/day). Dose proportionality is confirmed by linear regression of Cmax and AUC against administered doses .

Q. What is the role of M1 in the overall pharmacodynamic profile of Niraparib?

  • Methodological Answer : While Niraparib is a potent PARP inhibitor, M1’s contribution to pharmacodynamic effects is likely minimal due to its lower systemic exposure compared to the parent drug. Comparative enzymatic assays (e.g., PARP1/2 inhibition IC50) are required to assess residual activity of M1 .

Advanced Research Questions

Q. How to design experiments to assess the metabolic stability of M1 in hepatic systems?

  • Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte incubations to measure metabolic half-life (t1/2). Monitor M1 depletion via LC-MS/MS and compare intrinsic clearance (Clint) values. Carboxylic acid metabolites often exhibit increased polarity, which may reduce hepatic extraction, but esterase activity must also be evaluated .

Q. Are there contradictions in reported bioactivity of M1 compared to parent Niraparib?

  • Methodological Answer : While Niraparib is a well-characterized PARP inhibitor, M1’s bioactivity remains unclear. Resolve discrepancies by conducting parallel PARP inhibition assays (e.g., recombinant PARP1/2 enzymatic assays) for both compounds. Differences in IC50 values or binding kinetics could explain functional divergence .

Q. How to resolve discrepancies in metabolite quantification across different analytical platforms?

  • Methodological Answer : Cross-validate results using orthogonal techniques (e.g., LC-MS/MS vs. NMR) and harmonize protocols for sample preparation, calibration curves, and quality controls. Participation in inter-laboratory proficiency testing, such as the Analytical Challenge series, helps identify platform-specific biases .

Q. What in vitro models are appropriate to study M1’s potential off-target effects?

  • Methodological Answer : Employ high-throughput screening panels (e.g., Eurofins Pharma Discovery) to assess off-target binding to kinases, GPCRs, or ion channels. For PARP-related off-target effects, use isogenic cell lines with BRCA1/2 mutations to evaluate synthetic lethal interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.